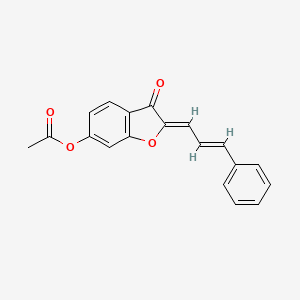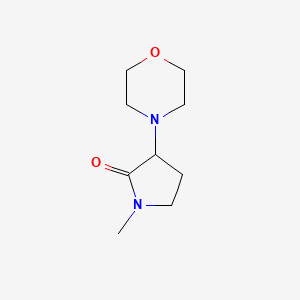
1-Methyl-3-morpholinopyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-morpholinopyrrolidin-2-one is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurological Research
1-Methyl-3-morpholinopyrrolidin-2-one has been studied for its effects on N-methyl-D-aspartate (NMDA) receptor activation in cultured neurons. Research has shown that 3-Morpholino-sydnonimine (SIN-1), a related compound, can block NMDA-induced currents and the associated increase in intracellular calcium. This is significant as NMDA receptor activation induces nitric oxide synthesis, suggesting a feedback inhibition of NMDA receptors by nitric oxide under physiological conditions (Manzoni et al., 1992) (Manzoni et al., 2013).
Synthesis of Potent Antimicrobials
Research has also explored the utility of this compound derivatives in the synthesis of antimicrobials. A study demonstrated the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, highlighting its usefulness in creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar et al., 2007).
Biochemical Studies and Sensor Development
This compound derivatives have been used in studies involving solvatochromic shift, which helps understand solute-solvent interactions and hydrogen bonding. This is important for estimating the excited state dipole moment in various compounds (Deepa et al., 2013). Additionally, these derivatives have shown potential in the development of highly sensitive sensors for detecting thorium ions, an application that could be significant for environmental monitoring (Akl & Ali, 2016).
Chemical Synthesis and Optimization
The chemical properties of this compound have been exploited in various structural optimization studies. These include the development of potent, orally active neurokinin-1 receptor antagonists, indicating its role in facilitating the synthesis of complex organic molecules with potential therapeutic applications (Hale et al., 1998).
Antisense Technology
Morpholino oligos, closely related to this compound, have been utilized in gene function inhibition studies in various organisms. This technology is instrumental in understanding gene function, demonstrating the compound's significance in molecular biology and genetics research (Heasman, 2002).
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidin-2-ones, a class of compounds to which 1-methyl-3-morpholinopyrrolidin-2-one belongs, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They have a wide range of pharmacological activities and can interact with a variety of targets in the body.
Mode of Action
Compounds containing a pyrrolidin-2-one fragment have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
It’s known that pyrrolidin-2-ones are used in the synthesis of various alkaloids , which can affect a wide range of biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
The physicochemical properties of pyrrolidin-2-one scaffolds can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, which could potentially influence the bioavailability of this compound .
Result of Action
Given that pyrrolidin-2-ones are used in the synthesis of various alkaloids , it’s plausible that this compound could have a range of effects depending on the specific targets it interacts with.
Action Environment
It’s known that the physicochemical properties of a compound, including its solubility and stability, can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Properties
IUPAC Name |
1-methyl-3-morpholin-4-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10-3-2-8(9(10)12)11-4-6-13-7-5-11/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWIMAGTAVEUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
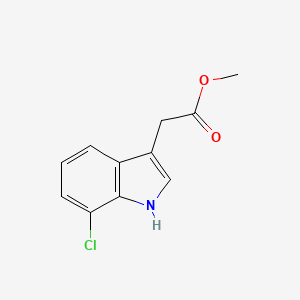
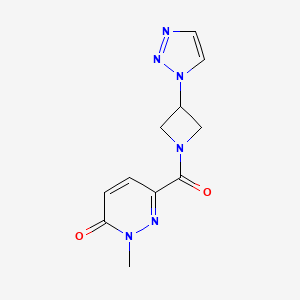
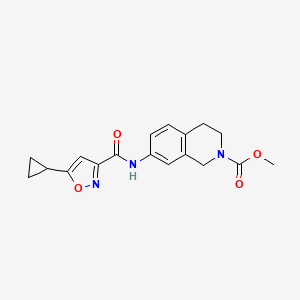
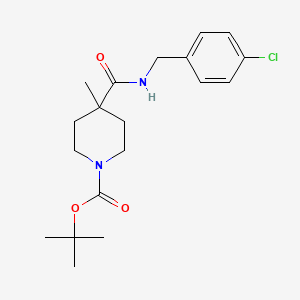
![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)



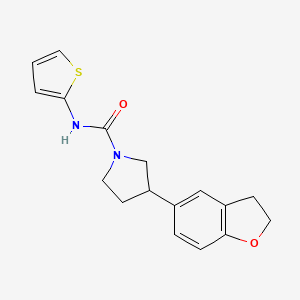
![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
